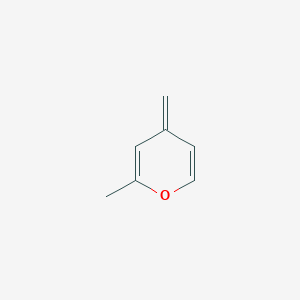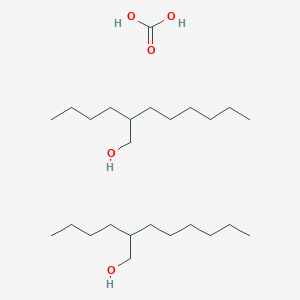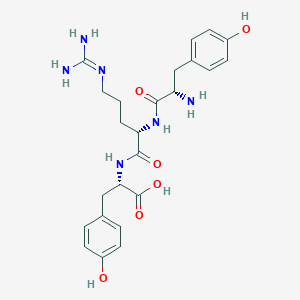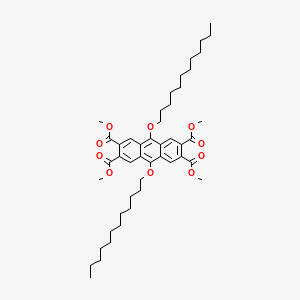
2-Methyl-4-methylidene-4H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-methylidene-4H-pyran is a heterocyclic compound that features a six-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-methylidene-4H-pyran typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out under green conditions to enhance efficiency and reduce environmental impact.
Industrial Production Methods
Industrial production of this compound may involve scalable multicomponent reactions using sustainable catalysts. The use of heterogeneous catalysts, which are reusable and eco-friendly, is preferred for large-scale synthesis . These catalysts improve the rate of chemical transformation and yield high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-methylidene-4H-pyran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran-2-one or pyran-4-one derivatives, while reduction may produce various alcohols or hydrocarbons .
Applications De Recherche Scientifique
2-Methyl-4-methylidene-4H-pyran has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Methyl-4-methylidene-4H-pyran involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyran-4-one: A similar compound with a different substitution pattern.
2,3-Dihydro-4H-pyran: Another related compound with a different degree of saturation.
4H-Pyran-2-one: A compound with a similar ring structure but different functional groups.
Uniqueness
2-Methyl-4-methylidene-4H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyran derivatives may not be suitable .
Propriétés
Numéro CAS |
144486-69-1 |
|---|---|
Formule moléculaire |
C7H8O |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
2-methyl-4-methylidenepyran |
InChI |
InChI=1S/C7H8O/c1-6-3-4-8-7(2)5-6/h3-5H,1H2,2H3 |
Clé InChI |
PTKRKCNUPBZOIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C)C=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)


![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)
![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)


![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)

